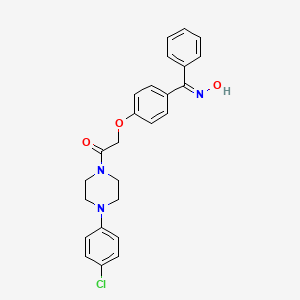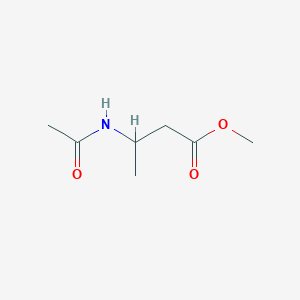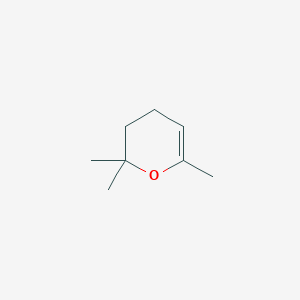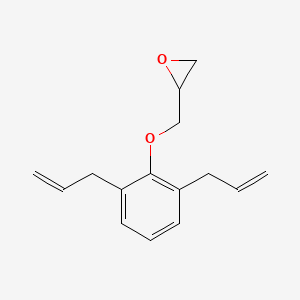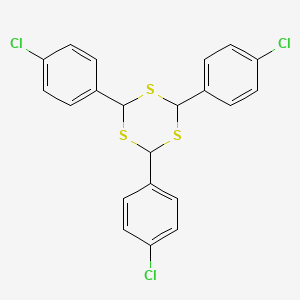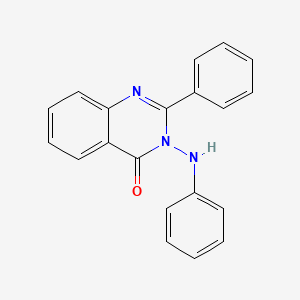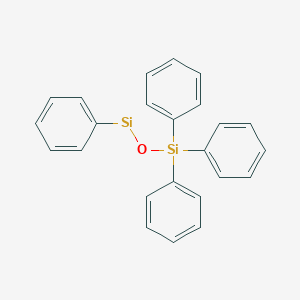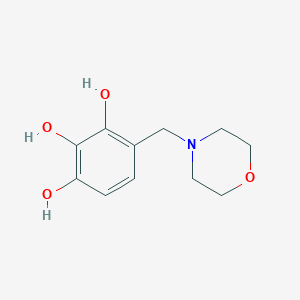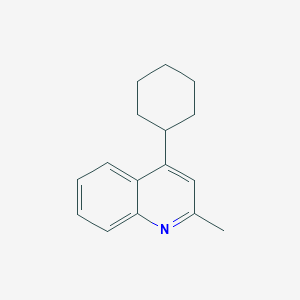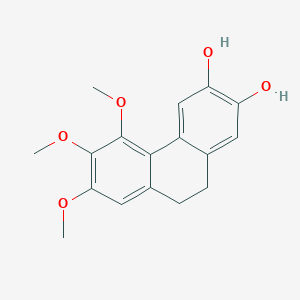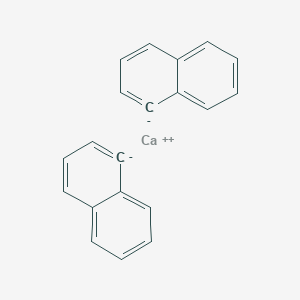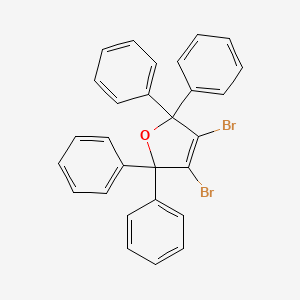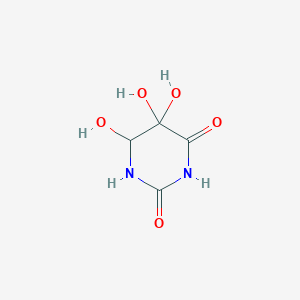
5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Análisis De Reacciones Químicas
Types of Reactions
5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s hydroxyl groups and dihydropyrimidine ring structure allow it to form hydrogen bonds and other interactions with these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dihydropyrimidine-2,4(1H,3H)-dione: Lacks the hydroxyl groups present in 5,5,6-Trihydroxydihydropyrimidine-2,4(1H,3H)-dione.
5,6-Dihydroxydihydropyrimidine-2,4(1H,3H)-dione: Contains fewer hydroxyl groups.
5-Hydroxydihydropyrimidine-2,4(1H,3H)-dione: Contains only one hydroxyl group.
Uniqueness
The presence of three hydroxyl groups in this compound makes it unique compared to other dihydropyrimidine derivatives. These hydroxyl groups can significantly influence the compound’s chemical reactivity and biological activity.
Propiedades
Número CAS |
51650-28-3 |
|---|---|
Fórmula molecular |
C4H6N2O5 |
Peso molecular |
162.10 g/mol |
Nombre IUPAC |
5,5,6-trihydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O5/c7-1-4(10,11)2(8)6-3(9)5-1/h1,7,10-11H,(H2,5,6,8,9) |
Clave InChI |
RVJREYFSYCXIFI-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(=O)NC(=O)N1)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
